
N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate is a chemical compound with the molecular formula C11H15NO3 It is known for its unique structure, which includes a benzenecarboximidate group attached to a 1,3-dihydroxy-2-methylpropan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate typically involves the reaction of benzenecarboximidate with 1,3-dihydroxy-2-methylpropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The imidate group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Formation of benzenecarboxylic acid derivatives.
Reduction: Formation of N-(1,3-dihydroxy-2-methylpropan-2-yl)benzylamine.
Substitution: Formation of N-(1,3-dihalo-2-methylpropan-2-yl)benzenecarboximidate.
Aplicaciones Científicas De Investigación
N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenesulfonamide
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)urea
- 3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea
Uniqueness
N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of hydrophilicity and hydrophobicity, making it suitable for a range of applications in different environments.
Propiedades
Número CAS |
65102-43-4 |
|---|---|
Fórmula molecular |
C11H14NO3- |
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
N-(1,3-dihydroxy-2-methylpropan-2-yl)benzenecarboximidate |
InChI |
InChI=1S/C11H15NO3/c1-11(7-13,8-14)12-10(15)9-5-3-2-4-6-9/h2-6,13-14H,7-8H2,1H3,(H,12,15)/p-1 |
Clave InChI |
CFLRHSNXFVBUKF-UHFFFAOYSA-M |
SMILES canónico |
CC(CO)(CO)N=C(C1=CC=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


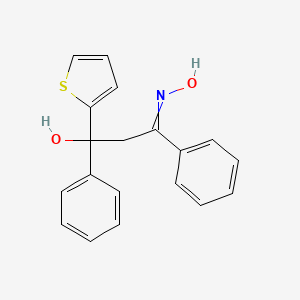
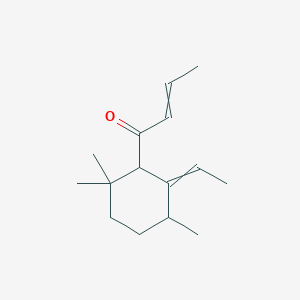
![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)

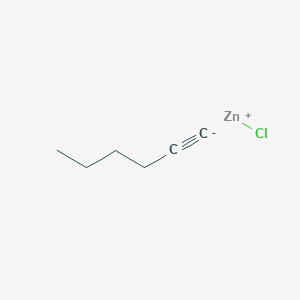
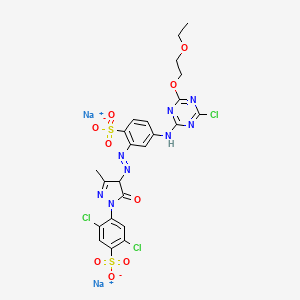
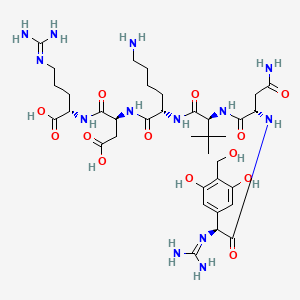
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
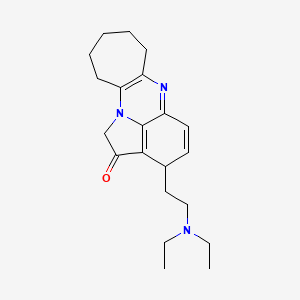
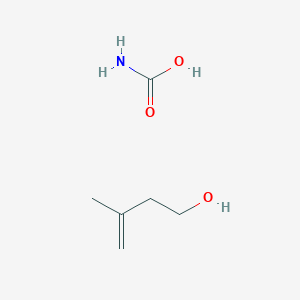
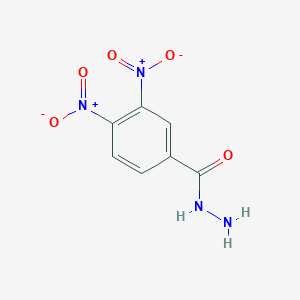

![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
